6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide
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Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms .
Chemical Reactions Analysis
The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Scientific Research Applications
Synthesis and Biological Activities
Antiviral and Anticancer Properties : Some derivatives of pyrimidine, including those related to 6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide, have shown potential antiviral activity against retroviruses and cytotoxic activity against cancer cells. For example, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Anti-inflammatory and Analgesic Agents : Novel compounds derived from pyrimidine have been explored for their anti-inflammatory and analgesic effects. A study synthesized novel heterocyclic compounds including N-(2-(methyl-thio)pyrimidine)-3-methylbenzodifuran-2-carbimidoylchloride, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antifungal Activities : Pyrimidine derivatives have also been investigated for their antifungal activities. Synthesized pyrido[2,3-d]pyrimidines showed significant activity against various fungal strains, suggesting their potential as antifungal agents (Hanafy, 2011).
Herbicidal Activity : Some pyrimidine compounds have been designed to exhibit herbicidal activity, offering potential agricultural applications. Specifically, derivatives with methoxy groups on the pyrimidine ring demonstrated high herbicidal activity, underscoring their utility in weed management (Nezu et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura coupling reaction, which is a key step in many synthetic pathways .
Result of Action
Similar compounds have shown potential antibacterial activity .
properties
IUPAC Name |
6-methoxy-N-(2-methylsulfanylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-10(14-8-15-12)13(17)16-9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXPRZHYWXTHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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